molecular formula C18H22N2O3S2 B10980708 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B10980708
M. Wt: 378.5 g/mol
InChI Key: HJBKZQDOUPLIBK-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexahydrocycloocta[b]thiophene ring system and a sulfonamide group.

Preparation Methods

The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the hexahydrocycloocta[b]thiophene ring system.

Chemical Reactions Analysis

2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form different ring systems

Scientific Research Applications

2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, while the hexahydrocycloocta[b]thiophene ring system can interact with various biological receptors. These interactions lead to the modulation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O3S2/c1-12-8-10-13(11-9-12)25(22,23)20-18-16(17(19)21)14-6-4-2-3-5-7-15(14)24-18/h8-11,20H,2-7H2,1H3,(H2,19,21)

InChI Key

HJBKZQDOUPLIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N

Origin of Product

United States

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